molecular formula C11H8ClFN2O2 B11756030 Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate

Cat. No.: B11756030
M. Wt: 254.64 g/mol
InChI Key: WMORIMSWGGQBRB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. This compound, in particular, has garnered interest due to its potential as a kinase inhibitor, which makes it a promising candidate for cancer research and treatment .

Preparation Methods

The synthesis of Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate typically involves the reaction of a precursor compound with phosphorous oxychloride and dimethylformamide (DMF). The general method involves the following steps :

    Starting Material: The precursor compound (2b) is used.

    Reaction with Phosphorous Oxychloride: The precursor is reacted with phosphorous oxychloride (2.3 mL) and DMF (230 µL).

    Formation of the Product: The reaction yields this compound as a brown oil with a 100% yield.

Chemical Reactions Analysis

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles such as amines or thiols. Oxidation reactions may involve oxidizing agents like hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride.

Scientific Research Applications

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate involves its role as a kinase inhibitor. It targets Pim-1 and Pim-2 kinases, which are overexpressed in various cancers. By inhibiting these kinases, the compound can interfere with cancer cell growth and proliferation . The molecular pathways involved include the inhibition of signal transduction pathways that are crucial for cancer cell survival.

Comparison with Similar Compounds

Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives:

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c1-2-17-11(16)9-10(12)15-7-4-3-6(13)5-8(7)14-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMORIMSWGGQBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)F)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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